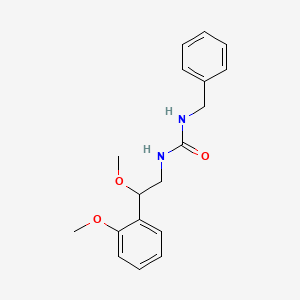

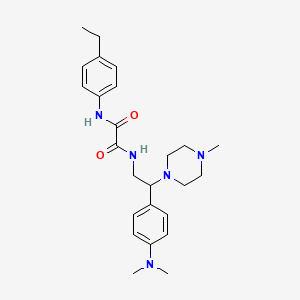

![molecular formula C28H28F3N5 B2987600 5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine CAS No. 956910-31-9](/img/structure/B2987600.png)

5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine” is a complex organic molecule. It contains several functional groups including a benzylpiperazine, a trifluoromethyl group, and an amine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence properties such as solubility .Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent . The structure includes a piperazine moiety, which is known to enhance bioactivity. It has shown significant antibacterial and antifungal activity , comparable to standard treatments . Molecular docking studies suggest that this activity may be due to hydrophobic interactions between the compound and the binding site of bacterial proteins .

Drug-Resistant Bacteria Inhibition

The trifluoromethylphenyl group in the compound’s structure has been associated with potent growth inhibition of drug-resistant bacteria. This includes notorious pathogens like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci) . Some derivatives have shown minimum inhibitory concentrations as low as 0.25 µg/mL, indicating strong potential for therapeutic use .

Antileishmanial and Antimalarial Evaluation

Research has also explored the use of this compound in combating parasitic diseases such as leishmaniasis and malaria . These diseases pose significant health challenges globally, and the compound’s efficacy against them is being evaluated through various biological assays and molecular docking studies .

Oxidoreductase Enzyme Inhibition

The compound has been subjected to molecular modeling against the oxidoreductase enzyme, which plays a role in bacterial metabolism. The results suggest that it can form stable complexes with the enzyme, potentially disrupting bacterial growth and survival .

Biofilm Eradication

One of the more challenging aspects of bacterial infections is the formation of biofilms, which are protective layers that bacteria create to shield themselves from antibiotics. This compound has shown promise in eradicating biofilms, particularly those formed by S. aureus , with minimum biofilm eradication concentration values as low as 1 µg/mL .

Mechanism of Action

properties

IUPAC Name |

5-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F3N5/c29-28(30,31)23-12-7-13-24(18-23)36-27(32)26(22-10-5-2-6-11-22)25(33-36)20-35-16-14-34(15-17-35)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20,32H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBQFBJZEHXXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=NN(C(=C3C4=CC=CC=C4)N)C5=CC=CC(=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)

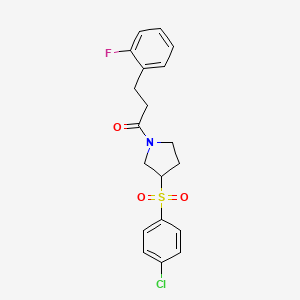

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2987523.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987524.png)

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

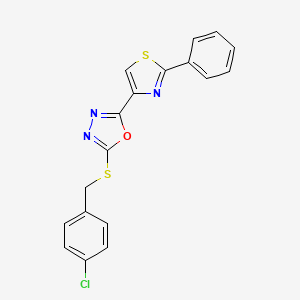

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)

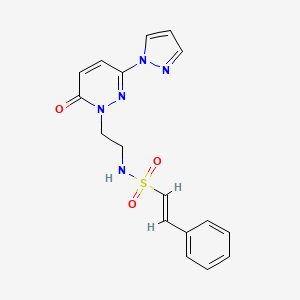

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)